JWH 081 N-pentanoic acid metabolite-d5
Description
JWH 081 N-pentanoic acid metabolite-d5 is a deuterated analog of the primary phase I metabolite of JWH-081, a synthetic cannabinoid (SC) from the aminoalkylindole class. This compound is specifically designed as an internal standard for quantitative analysis using gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) in forensic and clinical toxicology . Its structure includes five deuterium atoms at the 2, 4, 5, 6, and 7 positions of the indole ring, enhancing its utility in distinguishing endogenous metabolites from exogenous analytes during mass spectrometry .
JWH-081 itself is a CB1 and CB2 receptor agonist, with structural features including a 4-methoxy-substituted naphthoyl group and a pentyl side chain. Its metabolism involves oxidation of the N-pentyl chain to form the N-pentanoic acid derivative, a common pathway observed in SCs . The deuterated metabolite is critical for accurate quantification due to its structural and isotopic similarity to non-deuterated analogs, minimizing matrix effects in complex biological samples like urine .
Properties
Molecular Formula |
C25H18D5NO4 |
|---|---|
Molecular Weight |
406.5 |
InChI |
InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,9D,11D,16D |
InChI Key |
WPMGCTPEKHVDAS-JDZKJDKDSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(OC)C=C1)C3=C([2H])N(CCCCC(O)=O)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonyms |
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
JWH 081 N-pentanoic acid metabolite-d5 shares core structural features with other SC metabolites, particularly those derived from JWH-series compounds:
Key Observations :
- Substituent Variations : The naphthoyl group substituents (e.g., methoxy in JWH-081 vs. methyl in MAM2201) influence receptor binding and metabolic stability .
- Deuterated vs. Non-Deuterated: Deuterated analogs (e.g., JWH 081-d5) exhibit identical chromatographic behavior to non-deuterated forms but distinct mass spectral profiles, enabling precise quantification .
Analytical Performance
Cross-reactivity and detection challenges are notable due to structural similarities among SC metabolites:
Key Findings :
- Method-Specific Challenges: GC-MS provides superior specificity for volatile metabolites but struggles with non-deuterated isomers (e.g., differentiation between hydroxylated and carboxylated metabolites) .
- LC-MS/MS Superiority: LC-MS/MS achieves higher accuracy for polar metabolites like N-pentanoic acid derivatives, with lower inter-sequence variability (≤15% RSD) .
Metabolic and Pharmacokinetic Profiles
Metabolic pathways of JWH 081 N-pentanoic acid-d5 mirror those of structurally related SCs:
Critical Notes:
- Isomer Confusion : Discrepancies in metabolite identification (e.g., hydroxylation on indole vs. alkyl chain) arise due to isomeric overlaps and lack of reference standards .
- Species Variability : Human studies show higher glucuronidation rates compared to in vitro models, impacting urinary detection thresholds .
Receptor Binding Affinities
Deuterated metabolites retain pharmacological profiles similar to parent compounds:
Implications :
- Metabolite Inactivity: Carboxylic acid metabolites (e.g., N-pentanoic acid) exhibit significantly reduced receptor binding, confirming their role as excretion products rather than active species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
